[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate
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Overview
Description
The compound “[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate” is a complex organic molecule. It features multiple hydroxyl groups, a chromen-4-one moiety, and a benzoate ester. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. Typical reaction conditions might include the use of protecting groups like acetals or silyl ethers, glycosyl donors such as trichloroacetimidates, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of automated synthesizers, flow chemistry techniques, and robust purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The chromen-4-one moiety can be reduced to a dihydro derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromen-4-one moiety would yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups and the chromen-4-one moiety.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound might be used in the development of pharmaceuticals, nutraceuticals, or as a functional ingredient in cosmetics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with hydroxyl groups and chromen-4-one moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets might include enzymes involved in oxidative stress, signaling pathways, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Rutin: A glycoside of quercetin with similar biological activities.
Kaempferol: Another flavonoid with potential therapeutic effects.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C36H38O20 |
---|---|
Molecular Weight |
790.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3/t12-,22+,24-,26-,28-,29+,30+,32+,35+,36-/m0/s1 |
InChI Key |
LOMRWTBYEBGQIJ-HGKZGIPSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O |
Origin of Product |
United States |
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